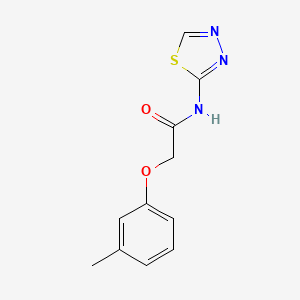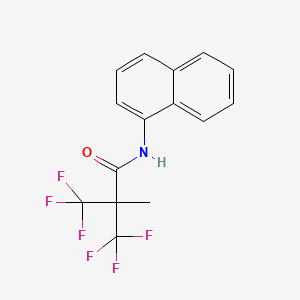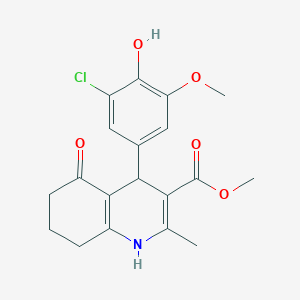![molecular formula C15H19N3O4 B11699159 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B11699159.png)
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide is an organic compound known for its unique structural features and potential applications in various fields. This compound contains a hydrazone linkage, a methoxybenzylidene group, and a tetrahydrofuran moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide typically involves the condensation of 4-methoxybenzaldehyde with hydrazine derivatives, followed by acylation with tetrahydrofuran-2-ylmethyl acetic acid. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 80-100°C)
Time: Several hours to ensure complete reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to hydrazine.
Substitution: Nucleophilic substitution reactions can occur at the methoxybenzylidene group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation Products: Corresponding oxides or quinones
Reduction Products: Hydrazine derivatives
Substitution Products: Substituted benzylidene derivatives
Aplicaciones Científicas De Investigación
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide involves its interaction with specific molecular targets. The hydrazone linkage can form reversible covalent bonds with active sites of enzymes, inhibiting their activity. The methoxybenzylidene group may interact with hydrophobic pockets in proteins, enhancing binding affinity. The compound’s effects are mediated through pathways involving oxidative stress and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
- **2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide
- **2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(cyclohexyl)acetamide
- **2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(4-chlorobenzyl)acetamide
Uniqueness
2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-2-oxo-N-(tetrahydrofuran-2-ylmethyl)acetamide is unique due to its tetrahydrofuran moiety, which imparts distinct solubility and reactivity properties
Propiedades
Fórmula molecular |
C15H19N3O4 |
|---|---|
Peso molecular |
305.33 g/mol |
Nombre IUPAC |
N'-[(E)-(4-methoxyphenyl)methylideneamino]-N-(oxolan-2-ylmethyl)oxamide |
InChI |
InChI=1S/C15H19N3O4/c1-21-12-6-4-11(5-7-12)9-17-18-15(20)14(19)16-10-13-3-2-8-22-13/h4-7,9,13H,2-3,8,10H2,1H3,(H,16,19)(H,18,20)/b17-9+ |
Clave InChI |
ACMFITJCTMOTJF-RQZCQDPDSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=N/NC(=O)C(=O)NCC2CCCO2 |
SMILES canónico |
COC1=CC=C(C=C1)C=NNC(=O)C(=O)NCC2CCCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]-2-{[3-(2-methylprop-2-en-1-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetohydrazide](/img/structure/B11699079.png)
![Methyl 2-{[(2,2,2-trichloro-1-{[(4-methylphenyl)carbonyl]amino}ethyl)carbamothioyl]amino}benzoate](/img/structure/B11699085.png)
![ethyl 4-(5-{(E)-[1-(4-chlorophenyl)-2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene]methyl}furan-2-yl)benzoate](/img/structure/B11699093.png)


![4-tert-butyl-N-{4-[(4-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B11699130.png)

![1,1'-(Methanediyldibenzene-4,1-diyl)bis[3-(4-chlorophenyl)urea]](/img/structure/B11699138.png)
![(2E)-2-(3,4-dimethoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11699146.png)
![N'-[(E)-[4-(2,4-Dinitrophenoxy)-3-methoxyphenyl]methylidene]-2-hydroxy-2,2-diphenylacetohydrazide](/img/structure/B11699153.png)
![2-(4-chloro-3,5-dimethylphenoxy)-N'-[2-(4-chloro-3,5-dimethylphenoxy)acetyl]acetohydrazide](/img/structure/B11699156.png)
![2-({[(4-Methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B11699158.png)
![1,5-dimethyl-4-({(E)-[5-(3-nitrophenyl)furan-2-yl]methylidene}amino)-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11699181.png)
![N-{(1Z)-3-[(2E)-2-(2,6-dichlorobenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11699182.png)
